molecular formula C22H19F3N2O4S2 B11623488 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B11623488
M. Wt: 496.5 g/mol
InChI Key: FVIMJZSPTXQFIB-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a trifluoromethyl group, which often enhances the pharmacokinetic properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiazolidinone derivatives under specific reaction conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidinone ring .

Industrial Production Methods

This includes the use of continuous flow reactors and automated synthesis to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The thiazolidinone core can inhibit enzymes involved in microbial growth, while the trifluoromethyl group enhances its binding affinity to biological targets. This dual action makes it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide apart is its unique combination of a thiazolidinone core and a trifluoromethyl group. This combination enhances its biological activity and pharmacokinetic properties, making it more effective in various applications compared to its similar compounds .

Properties

Molecular Formula

C22H19F3N2O4S2

Molecular Weight

496.5 g/mol

IUPAC Name

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C22H19F3N2O4S2/c1-30-16-7-6-13(10-17(16)31-2)11-18-20(29)27(21(32)33-18)9-8-19(28)26-15-5-3-4-14(12-15)22(23,24)25/h3-7,10-12H,8-9H2,1-2H3,(H,26,28)/b18-11-

InChI Key

FVIMJZSPTXQFIB-WQRHYEAKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.